1-(4-Chlorophenyl)-3-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)urea
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Overview
Description
1-(4-Chlorophenyl)-3-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a complex organic compound that features a thiadiazole ring, a chlorophenyl group, and a urea moiety
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-3-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)urea typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Introduction of the Chlorophenyl Group: This step involves the reaction of the thiadiazole intermediate with 4-chlorophenyl isocyanate, forming the desired urea derivative.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)urea undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines, depending on the reducing agent used.
Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution.
Scientific Research Applications
1-(4-Chlorophenyl)-3-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: It is explored for its use in the development of advanced materials, such as polymers and coatings.
Biological Studies: The compound’s interactions with biological macromolecules are investigated to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, leading to inhibition or activation of these targets.
Pathways Involved: The pathways affected by the compound can include signal transduction, apoptosis, and cell proliferation, depending on the specific biological context.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)urea can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-Chlorophenyl)-3-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide and 1-(4-Chlorophenyl)-3-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)thiourea share structural similarities.
Uniqueness: The presence of the urea moiety in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O2S2/c18-12-6-8-13(9-7-12)19-15(24)20-16-21-22-17(26-16)25-10-14(23)11-4-2-1-3-5-11/h1-9H,10H2,(H2,19,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGPYWRIRZVLDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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